(4-(Morpholin-2-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Morpholin-2-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C10H14BNO3 It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a morpholine group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Morpholin-2-yl)phenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid derivative. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: (4-(Morpholin-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, often forming new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products:
Oxidation: Phenols.
Reduction: Boranes.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(4-(Morpholin-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-(Morpholin-2-yl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The morpholine group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Morpholinophenylboronic acid
- 4-(Dimethylamino)phenylboronic acid
Comparison: (4-(Morpholin-2-yl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a morpholine group.
Properties
Molecular Formula |
C10H14BNO3 |
---|---|
Molecular Weight |
207.04 g/mol |
IUPAC Name |
(4-morpholin-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H14BNO3/c13-11(14)9-3-1-8(2-4-9)10-7-12-5-6-15-10/h1-4,10,12-14H,5-7H2 |
InChI Key |
BWGXBFABZYYMMU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CNCCO2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.